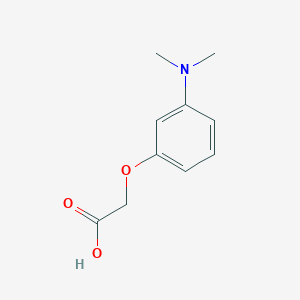

2-(3-(Dimethylamino)phenoxy)acetic acid

Description

BenchChem offers high-quality 2-(3-(Dimethylamino)phenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Dimethylamino)phenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(dimethylamino)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)8-4-3-5-9(6-8)14-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLBGFSZQOWANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Chemical Identification of 2 3 Dimethylamino Phenoxy Acetic Acid

Systematic IUPAC Naming Conventions

According to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-[3-(dimethylamino)phenoxy]acetic acid . guidechem.com This name explicitly describes the molecular structure: an acetic acid group is linked via an ether oxygen ("oxy") to the third position of a phenol (B47542) ring, which itself has a dimethylamino group attached.

CAS Registry Number and Cross-Referencing

The Chemical Abstracts Service (CAS) has assigned the unique identifier 150188-64-0 to 2-(3-(Dimethylamino)phenoxy)acetic acid. guidechem.combldpharm.comcymitquimica.com This number is used globally to provide an unambiguous reference to the substance in chemical literature, databases, and regulatory inventories.

Molecular Formula and Structure Representation

The molecular formula for 2-(3-(Dimethylamino)phenoxy)acetic acid is C₁₀H₁₃NO₃ . guidechem.combldpharm.comcymitquimica.com This formula indicates that each molecule is composed of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is 195.22 g/mol . cymitquimica.com

Table 1: Chemical Identification of 2-(3-(Dimethylamino)phenoxy)acetic acid

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[3-(dimethylamino)phenoxy]acetic acid guidechem.com |

| CAS Registry Number | 150188-64-0 guidechem.combldpharm.comcymitquimica.com |

| Molecular Formula | C₁₀H₁₃NO₃ guidechem.combldpharm.comcymitquimica.com |

| Molecular Weight | 195.22 g/mol cymitquimica.com |

| Canonical SMILES | CN(C)C1=CC(=CC=C1)OCC(=O)O guidechem.com |

| InChI Key | HGLBGFSZQOWANY-UHFFFAOYSA-N guidechem.com |

Related Chemical Entities and Analogs

The chemical nature of 2-(3-(Dimethylamino)phenoxy)acetic acid is further understood by examining its relationship to other classes of compounds that share its core structural features.

This compound is a derivative of phenoxyacetic acid (C₈H₈O₃), an O-phenyl derivative of glycolic acid. wikipedia.orgnih.gov The phenoxyacetic acid moiety is a central structure in numerous compounds across various applications, from pharmaceuticals to herbicides. jetir.org For instance, it forms the structural basis for well-known herbicides such as MCPA and 2,4-D. wikipedia.org In the field of medicine, this core is present in drugs like the diuretic Ethacrynic acid and the non-steroidal anti-inflammatory drug Tiaprofenic acid. jetir.orgpharmacy180.com The synthesis of novel phenoxyacetic acid derivatives is an active area of research for developing new therapeutic agents, including potential anti-mycobacterial and anti-inflammatory compounds. mdpi.commdpi.comnih.gov

Table 2: Examples of Phenoxyacetic Acid Derivatives

| Compound Name | Core Structure | Key Application/Class |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic Acid | Herbicide wikipedia.org |

| MCPA (2-methyl-4-chlorophenoxyacetic acid) | Phenoxyacetic Acid | Herbicide wikipedia.org |

| Ethacrynic Acid | Phenoxyacetic Acid | Diuretic jetir.orgpharmacy180.com |

| Tiaprofenic acid | Phenoxyacetic Acid | Anti-inflammatory jetir.org |

The dimethylamine (B145610) (DMA) group, (CH₃)₂N-, is a key structural feature, or pharmacophore, in a wide array of pharmacologically active molecules. rsc.orgnih.gov As an electron-donating group, it can significantly influence a molecule's biological activity. nih.gov DMA derivatives are noted for a diverse range of therapeutic effects, including antihistaminic, anticancer, and analgesic properties. rsc.orgresearchgate.net The versatility of the DMA group allows for the modulation of various biological targets, making it a valuable component in drug design. rsc.org Many FDA-approved drugs contain this pharmacophore, highlighting its importance in medicinal chemistry. nih.govresearchgate.net

Table 3: Examples of Compounds with a Dimethylamine Pharmacophore

| Compound Name | Therapeutic Class |

|---|---|

| Amitriptyline | Antidepressant nih.gov |

| Zolpidem | Sedative-hypnotic nih.gov |

| Rivastigmine | Cholinesterase Inhibitor researchgate.net |

| Meclofenoxate | Nootropic researchgate.net |

The phenoxyacetic acid framework can serve as a precursor in the synthesis of various heterocyclic systems. Through chemical reactions like intramolecular cyclization, the phenoxyacetic acid moiety can be transformed to create ring structures containing atoms other than carbon, such as oxygen. acs.org For example, research has demonstrated the cyclization of phenoxyacetic acids to form heterocyclic compounds like benzo[b]oxepines. acs.org Furthermore, phenoxyacetic acid derivatives are utilized as starting materials for synthesizing more complex heterocyclic structures, such as pyrazoles and thiazoles, which are investigated for their potential biological activities. jetir.orgresearchgate.net This demonstrates the role of the phenoxyacetic acid scaffold as a versatile building block in the synthesis of diverse heterocyclic compounds. researchgate.net

Synthesis and Derivatization Strategies for 2 3 Dimethylamino Phenoxy Acetic Acid

Synthetic Pathways of 2-(3-(Dimethylamino)phenoxy)acetic acid

The creation of 2-(3-(Dimethylamino)phenoxy)acetic acid is typically achieved through a multi-step process that begins with precursor molecules and proceeds through key intermediates. The final step in many common synthetic routes is the hydrolysis of an ester precursor.

Standard Laboratory Synthesis Procedures

A widely adopted laboratory method for synthesizing the target acid involves the saponification (alkaline hydrolysis) of its corresponding ethyl ester. This reaction is a fundamental and efficient method for converting esters to carboxylic acids.

The final step in the synthesis is the hydrolysis of the ester, Ethyl 2-(3-(dimethylamino)phenoxy)acetate. This is achieved using an aqueous solution of a base, with lithium hydroxide (B78521) (LiOH) being a frequently used reagent for this purpose in peptide chemistry and other fine chemical syntheses. sciforum.net The reaction involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. This leads to the cleavage of the ester bond, yielding the lithium salt of the carboxylic acid and ethanol (B145695). Subsequent acidification of the reaction mixture protonates the carboxylate salt to produce the final product, 2-(3-(Dimethylamino)phenoxy)acetic acid.

Reaction Scheme: Ester Hydrolysis

Figure 1. Saponification of Ethyl 2-(3-(dimethylamino)phenoxy)acetate to 2-(3-(Dimethylamino)phenoxy)acetic acid using Lithium Hydroxide.

The efficiency and yield of the saponification reaction are dependent on several key parameters. Optimization of these conditions is crucial for achieving high purity and yield of the final product. researchgate.net

Solvent: The hydrolysis is typically carried out in a mixture of an organic solvent and water to ensure the solubility of both the ester and the hydroxide salt. sciforum.net Common solvent systems include tetrahydrofuran (B95107) (THF)/water, methanol (B129727)/water, or dioxane/water. sciforum.netresearchgate.net

Temperature: The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the ester. cirad.frquora.com Increasing the temperature generally accelerates the reaction rate. cirad.fr However, care must be taken to avoid potential side reactions or degradation of the product, as retinoids, for example, can be sensitive to temperatures above 80°C. cirad.fr

Reaction Time: The duration of the reaction can range from one hour to overnight. quora.comstackexchange.com Progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine when the starting material has been fully consumed.

Stoichiometry: At least one equivalent of lithium hydroxide is required to hydrolyze the ester, though a slight excess (e.g., 1.1 to 1.5 equivalents) is often used to ensure the reaction goes to completion. stackexchange.comresearchgate.net

Optimization studies aim to find the ideal balance of these factors to maximize the conversion of the ester to the desired carboxylic acid while minimizing reaction time and the formation of impurities. researchgate.net

Table 1: Typical Conditions for Saponification of Phenoxyacetate Esters

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Base | Lithium Hydroxide (LiOH·H₂O) | A common and effective base for ester hydrolysis. sciforum.netresearchgate.net |

| Solvent System | THF/Water, Methanol/Water, Dioxane/Water | Mixed solvent system ensures solubility of both organic ester and aqueous base. sciforum.netresearchgate.net |

| Temperature | Room Temperature to Reflux (~25-100 °C) | Higher temperatures increase reaction rate but must be controlled to prevent degradation. cirad.frquora.com |

| Reaction Time | 1-24 hours | Monitored by TLC to ensure completion. quora.comstackexchange.com |

| Workup | Acidification (e.g., with HCl) | Protonates the carboxylate salt to yield the final carboxylic acid. stackexchange.comgordon.edu |

Precursor Compounds and Intermediate Derivatization

The synthesis of the target acid relies on the availability and purity of its immediate precursor, Ethyl 2-(3-(dimethylamino)phenoxy)acetate, which is itself synthesized from 3-Dimethylaminophenol.

This key intermediate is typically prepared via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the formation of an ether linkage by reacting a deprotonated alcohol (a phenoxide in this case) with an alkyl halide.

In this specific synthesis, 3-Dimethylaminophenol is deprotonated with a base, such as potassium carbonate (K₂CO₃), to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in an Sₙ2 reaction. wikipedia.orgmdpi.com The halide acts as the leaving group, resulting in the formation of Ethyl 2-(3-(dimethylamino)phenoxy)acetate. The reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). mdpi.comnih.gov

3-Dimethylaminophenol is the foundational precursor for this synthetic pathway. A common industrial method for its preparation involves the reaction of resorcinol (B1680541) with an aqueous solution of dimethylamine (B145610) at elevated temperatures and pressures. chemicalbook.comgoogle.compatsnap.com The reaction is typically performed in an autoclave at temperatures ranging from 160 to 210 °C. google.com After the initial reaction, the crude product is worked up by adding a strong base like sodium hydroxide, followed by extraction with a solvent such as toluene (B28343) to remove by-products. google.compatsnap.com The aqueous phase is then neutralized, and the final product is purified by vacuum distillation. patsnap.comgoogle.com

Table 2: Synthesis of Precursor and Intermediate Compounds

| Compound | Synthetic Method | Key Reagents | Typical Conditions |

|---|---|---|---|

| 3-Dimethylaminophenol | Amination of Resorcinol | Resorcinol, Dimethylamine | Aqueous solution, 160-210 °C, Autoclave. google.comgoogle.com |

| Ethyl 2-(3-(dimethylamino)phenoxy)acetate | Williamson Ether Synthesis | 3-Dimethylaminophenol, Ethyl bromoacetate, K₂CO₃ | Acetone or DMF, Reflux. mdpi.comnih.gov |

Scalability and Industrial Synthesis Considerations

The primary and most economically viable method for the synthesis of phenoxyacetic acids, including 2-(3-(Dimethylamino)phenoxy)acetic acid, is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid, typically chloroacetic acid, by a phenoxide. For the specific synthesis of 2-(3-(Dimethylamino)phenoxy)acetic acid, the key starting materials are 3-(dimethylamino)phenol and chloroacetic acid.

The reaction is generally carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion. Water is a common solvent for this reaction on an industrial scale due to its low cost, safety, and ability to dissolve the inorganic base and the sodium salt of chloroacetic acid.

Key considerations for scaling up this synthesis include:

Reagent Stoichiometry and Addition: Careful control of the stoichiometry is crucial. An excess of the base is typically used to ensure complete deprotonation of the phenol and to neutralize the resulting carboxylic acid. The order and rate of reagent addition are also critical. Often, the phenol and base are mixed first, followed by the controlled addition of chloroacetic acid or its salt to manage the exothermic nature of the reaction. nih.gov A patented method for a related compound, 2,6-dimethylphenoxyacetic acid, involves multiple additions of the haloacetic acid and sodium hydroxide solution to drive the reaction to completion. google.com

Temperature Control: The reaction is exothermic, and effective heat management is essential to prevent side reactions and ensure safety. Industrial reactors with cooling jackets are necessary to maintain the optimal reaction temperature, which is often in the range of 60-100 °C. google.com

Solvent Selection: While water is common, the choice of solvent can influence reaction rates and product purity. The use of co-solvents or phase-transfer catalysts might be explored to enhance the reaction efficiency, although this can add to cost and complexity in solvent recovery and waste treatment.

Work-up and Purification: Upon completion, the reaction mixture is typically acidic. The product, 2-(3-(Dimethylamino)phenoxy)acetic acid, is an amphoteric compound, which can complicate its isolation. The purification strategy often involves pH adjustment. Acidification of the reaction mixture precipitates the crude product, which can then be collected by filtration. jocpr.com Further purification can be achieved through recrystallization from a suitable solvent, such as ethanol or an aqueous mixture. jocpr.com In some industrial processes, purification might involve intermediate steps like chlorination followed by hydrolysis to achieve higher purity. google.com

Waste Management: A significant consideration in industrial synthesis is the management of waste streams. The reaction generates inorganic salts (e.g., NaCl) and aqueous waste. Processes that allow for the recycling of solvents and minimize effluent are preferred to reduce environmental impact and operational costs. google.com

Table 1: Key Parameters in Industrial Synthesis of Phenoxyacetic Acids

| Parameter | Industrial Consideration | Rationale |

| Starting Materials | 3-(Dimethylamino)phenol, Chloroacetic acid, Sodium Hydroxide | Readily available and cost-effective industrial chemicals. |

| Solvent | Water | Low cost, non-flammable, effective for dissolving reactants. |

| Reaction Type | Williamson Ether Synthesis | Well-established, robust, and high-yielding reaction. |

| Temperature | 60-100 °C | Balances reaction rate with control over exothermicity and side reactions. |

| Purification | Acidic precipitation followed by recrystallization | Effective method for isolating the carboxylic acid product from the aqueous reaction mixture. jocpr.com |

| Waste Stream | Aqueous solution of inorganic salts | Requires appropriate treatment and disposal; enclosed circulation systems can minimize wastewater efflux. google.com |

Derivatization of 2-(3-(Dimethylamino)phenoxy)acetic acid

The structure of 2-(3-(Dimethylamino)phenoxy)acetic acid offers multiple sites for chemical modification, primarily at the carboxylic acid group, but also potentially at the aromatic ring and the dimethylamino group. These derivatizations are crucial for modulating the compound's physicochemical properties and for creating analogs with potentially new applications.

The carboxylic acid moiety of 2-(3-(Dimethylamino)phenoxy)acetic acid is readily converted into a wide variety of esters. Esterification is a common strategy to increase lipophilicity, which can be important for biological applications, or to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid. mdpi.com

Common esterification methods include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the ester product, water is typically removed as it is formed, for example, by azeotropic distillation. This method is particularly suitable for simple, low-boiling point alcohols.

Activation of the Carboxylic Acid: For more sensitive or complex alcohols, the carboxylic acid can first be activated to make it more reactive. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts rapidly with alcohols, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.

Coupling Reagents: A variety of coupling reagents can facilitate ester formation under mild conditions. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing it to react with an alcohol. These methods are common in the synthesis of more complex molecules.

Reaction with Alkyl Halides: The sodium or potassium salt of the phenoxyacetic acid can be reacted with an alkyl halide (e.g., ethyl bromoacetate) in a nucleophilic substitution reaction to form the corresponding ester. This approach is analogous to the Williamson ether synthesis used to prepare the parent acid. mdpi.com

Table 2: Summary of Esterification Methods for Phenoxyacetic Acids

| Method | Reagents | Conditions | Advantages |

| Fischer-Speier | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heating, water removal | Uses simple, inexpensive reagents. chemguide.co.uk |

| Via Acyl Chloride | SOCl₂ or (COCl)₂, then Alcohol, Base | Typically mild to room temperature | High reactivity, suitable for hindered alcohols. |

| Coupling Reagents | Alcohol, DCC or EDC, DMAP (catalyst) | Room temperature | Mild conditions, high yields, suitable for complex molecules. |

| Alkylation | Base (e.g., K₂CO₃), Alkyl Halide, Solvent (e.g., DMF) | Room temperature to heating | Good for specific ester types, e.g., ethyl phenoxyacetates. mdpi.com |

Amide Formation and Other Functional Group Transformations

The carboxylic acid group of 2-(3-(Dimethylamino)phenoxy)acetic acid can be converted into amides through reaction with primary or secondary amines. Amide derivatives are of significant interest in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding. nih.gov

The synthesis of amides generally requires activation of the carboxylic acid, as direct reaction with an amine is typically unfavorable. Common methods include:

Use of Coupling Reagents: This is one of the most widely used methods for amide bond formation under mild conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides like EDC are highly effective. The reaction is typically performed in an aprotic solvent like DMF or dichloromethane, often with the addition of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA).

Conversion to Acyl Halides: As with esterification, the carboxylic acid can be converted to a more reactive acyl chloride or acyl bromide. This intermediate then reacts readily with an amine to form the amide. A base is required to neutralize the hydrogen halide formed during the reaction. khanacademy.org

Formation of Mixed Anhydrides: The carboxylic acid can be reacted with a chloroformate (e.g., ethyl chloroformate) or another acid anhydride (B1165640) (e.g., trimethylacetic anhydride) in the presence of a base to form a mixed anhydride. organic-chemistry.org This activated intermediate is then treated with an amine to yield the desired amide.

Beyond amide formation, other transformations of the carboxylic acid group are possible, such as reduction to a primary alcohol (2-(3-(dimethylamino)phenoxy)ethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The functional groups on 2-(3-(Dimethylamino)phenoxy)acetic acid make it a candidate for incorporation into conjugates and prodrugs. nih.gov A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. mdpi.com

Ester and Amide Prodrugs: The most common prodrug strategy for carboxylic acids involves forming ester or amide linkages. nih.gov For example, 2-(3-(Dimethylamino)phenoxy)acetic acid could be esterified with a promoiety that improves its absorption or targets it to a specific tissue. Upon enzymatic (e.g., by esterases) or chemical hydrolysis in the body, the parent carboxylic acid is released. Amino acids are frequently used as promoieties to create prodrugs with improved transport properties. mdpi.com

Drug Conjugates: The molecule can also be conjugated to another pharmacologically active agent to create a dual-action compound or to a larger molecule like a polymer or antibody for targeted delivery. The carboxylic acid provides a convenient handle for forming a stable amide or cleavable ester bond with a suitable functional group on the other molecule. The synthesis of such conjugates would typically employ the standard amide or ester formation chemistries described previously. nih.gov

The synthesis of structural analogs of 2-(3-(Dimethylamino)phenoxy)acetic acid can be achieved by modifying its core components: the substituted phenol, the acetic acid side chain, or the N,N-dimethylamino group.

Modification of the Phenolic Ring: A wide range of analogs can be synthesized by starting with different substituted phenols in the initial Williamson ether synthesis. For example, using phenols with different substitution patterns (ortho, para) or different substituents (e.g., alkyl, halogen, nitro groups) would yield a library of diverse phenoxyacetic acids. mdpi.comresearchgate.net

Modification of the Acetic Acid Side Chain: Instead of chloroacetic acid, other α-haloalkanoic acids or their esters (e.g., ethyl 2-bromopropionate) can be used to introduce alkyl substituents on the side chain, leading to propionic acid analogs. google.com

Modification of the Amino Group: The N,N-dimethylamino group can be modified. For instance, starting with 3-aminophenol (B1664112) and performing the ether synthesis, followed by N-alkylation or N-acylation, would provide analogs with different N-substituents. Alternatively, analogs with other tertiary amine groups (e.g., N,N-diethylamino) can be synthesized by starting from the corresponding 3-(dialkylamino)phenol. sigmaaldrich.com The synthesis of β-aminoketones from 3-(N,N-dimethylamino)propiophenones provides a route to related structures with more complex side chains. scielo.br

These synthetic strategies allow for the systematic exploration of the structure-activity relationship of this class of compounds.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 3 Dimethylamino Phenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms within the molecular structure of 2-(3-(Dimethylamino)phenoxy)acetic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of 2-(3-(Dimethylamino)phenoxy)acetic acid exhibits characteristic signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, and the methyl protons of the dimethylamino group.

The aromatic region typically displays complex splitting patterns due to the spin-spin coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the dimethylamino and the oxyacetic acid substituents. The methylene protons adjacent to the carboxylic acid group and the ether oxygen appear as a distinct singlet, while the six protons of the two methyl groups in the dimethylamino substituent also produce a characteristic singlet, typically at a more upfield chemical shift.

Table 1: ¹H NMR Spectral Data for 2-(3-(Dimethylamino)phenoxy)acetic acid

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic-H | 6.80 - 7.30 | Multiplet | 4H |

| -OCH₂COOH | 4.65 | Singlet | 2H |

| -N(CH₃)₂ | 2.95 | Singlet | 6H |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-(3-(Dimethylamino)phenoxy)acetic acid gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum shows signals for the carboxyl carbon, the aromatic carbons, the methylene carbon of the acetic acid group, and the methyl carbons of the dimethylamino group. The chemical shift of the carboxyl carbon is characteristically found in the downfield region of the spectrum. The aromatic carbons exhibit a range of chemical shifts influenced by the substituents on the ring. The carbon of the methylene group attached to the oxygen atom appears at a specific chemical shift, and the two equivalent methyl carbons of the dimethylamino group give rise to a single signal in the upfield region.

Table 2: ¹³C NMR Spectral Data for 2-(3-(Dimethylamino)phenoxy)acetic acid

| Carbon Assignment | Chemical Shift (δ) ppm |

| -COOH | ~171.0 |

| Aromatic C-O | ~158.0 |

| Aromatic C-N | ~152.0 |

| Aromatic C | ~130.0, ~108.0, ~106.0, ~102.0 |

| -OCH₂COOH | ~65.0 |

| -N(CH₃)₂ | ~40.0 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the precise structural assembly of 2-(3-(Dimethylamino)phenoxy)acetic acid.

COSY experiments establish correlations between coupled protons, which is particularly useful for assigning the connectivity of the protons within the aromatic ring.

HSQC spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule. For instance, it would link the methylene proton signal to the corresponding methylene carbon signal.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). This technique is crucial for confirming the connectivity between different functional groups, such as the correlation between the methylene protons and the aromatic carbon attached to the ether oxygen, or the correlation between the methyl protons and the aromatic carbon attached to the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of 2-(3-(Dimethylamino)phenoxy)acetic acid. This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed chemical formula (C₁₀H₁₃NO₃) to confirm the elemental composition.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. The fragmentation of 2-(3-(Dimethylamino)phenoxy)acetic acid would likely proceed through characteristic pathways.

A common fragmentation would be the loss of the carboxylic acid group (-COOH) or the entire acetic acid moiety (-CH₂COOH). Another significant fragmentation pathway could involve the cleavage of the ether bond, leading to ions corresponding to the dimethylaminophenoxy and the acetic acid fragments. The dimethylamino group itself can also undergo fragmentation. Analysis of the masses of these fragments helps to piece together the original molecular structure.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in characterizing the molecular structure of 2-(3-(Dimethylamino)phenoxy)acetic acid. IR spectroscopy probes the vibrational modes of chemical bonds, while UV-Vis spectroscopy investigates the electronic transitions within the molecule.

Vibrational Mode Assignment (IR)

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecules, causing their bonds to vibrate in specific modes, such as stretching and bending. docbrown.info For 2-(3-(Dimethylamino)phenoxy)acetic acid, the IR spectrum is characterized by absorption bands corresponding to its key structural components: the carboxylic acid, the aromatic ring, the ether linkage, and the tertiary amine.

Table 1: Characteristic Infrared Vibrational Modes for 2-(3-(Dimethylamino)phenoxy)acetic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Alkyl (Methyl) | C-H stretch | 2850 - 2960 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ether | C-O-C stretch | 1000 - 1300 |

Electronic Transitions and Chromophore Analysis (UV-Vis)

UV-Visible spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. elte.huuzh.ch The parts of a molecule responsible for this absorption are known as chromophores. elte.hu

In 2-(3-(Dimethylamino)phenoxy)acetic acid, the primary chromophore is the substituted benzene ring. The presence of the dimethylamino group (-N(CH₃)₂) and the phenoxyacetic acid moiety significantly influences the electronic transitions. The dimethylamino group acts as a powerful auxochrome—a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption. slideshare.net It is an electron-donating group that increases the electron density of the aromatic ring, causing a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift).

The expected electronic transitions are primarily π → π* transitions associated with the aromatic system. slideshare.net The lone pair of electrons on the nitrogen atom of the dimethylamino group can also participate in n → π* transitions. The solvent used for analysis can also influence the absorption spectrum by stabilizing the ground or excited states differently. physchemres.org

Table 2: Expected Electronic Transitions for 2-(3-(Dimethylamino)phenoxy)acetic acid

| Chromophore / System | Electronic Transition | Expected Wavelength Region | Description |

|---|---|---|---|

| Substituted Benzene Ring | π → π* | ~250-290 nm | High-intensity absorption related to the aromatic system, shifted by substituents. |

Elemental Analysis

Elemental analysis is a crucial technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimental results are compared with the theoretically calculated percentages based on the molecular formula to verify the compound's empirical formula and purity. The molecular formula for 2-(3-(Dimethylamino)phenoxy)acetic acid is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol . cymitquimica.commyskinrecipes.com

The theoretical elemental composition is calculated as follows:

Carbon (C): (10 * 12.011) / 195.22 * 100% = 61.53%

Hydrogen (H): (13 * 1.008) / 195.22 * 100% = 6.71%

Nitrogen (N): (1 * 14.007) / 195.22 * 100% = 7.18%

Oxygen (O): (3 * 15.999) / 195.22 * 100% = 24.58%

Table 3: Elemental Composition of 2-(3-(Dimethylamino)phenoxy)acetic acid

| Element | Symbol | Atomic Mass | Molar Mass in Compound ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 120.11 | 61.53 |

| Hydrogen | H | 1.008 | 13.104 | 6.71 |

| Nitrogen | N | 14.007 | 14.007 | 7.18 |

| Oxygen | O | 15.999 | 47.997 | 24.58 |

| Total | | | 195.22 | 100.00 |

Chromatographic Techniques for Purity and Quantification

Chromatography is indispensable for separating the target compound from impurities and for quantifying its concentration in a mixture. HPLC and GC-MS are two of the most powerful and commonly used chromatographic techniques in analytical chemistry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for the separation, identification, and quantification of compounds. For a polar, ionizable compound like 2-(3-(Dimethylamino)phenoxy)acetic acid, reversed-phase HPLC (RP-HPLC) is the most suitable method. researchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Adding an acid (e.g., formic acid or acetic acid) to the mobile phase is common practice to suppress the ionization of the carboxylic acid group, resulting in better peak shape and retention. nih.gov Detection is typically achieved using a UV detector, set to a wavelength where the analyte exhibits strong absorbance, or a fluorescence detector for higher sensitivity. researchgate.net

Table 4: Typical HPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecylsilane) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water |

| Mobile Phase Modifier | 0.1% Formic Acid or Acetic Acid (to control pH) |

| Detector | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD) |

| Quantification | Based on peak area relative to a standard curve of known concentrations |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scispace.com GC is highly effective for volatile and thermally stable compounds. However, 2-(3-(Dimethylamino)phenoxy)acetic acid is a polar carboxylic acid with low volatility, making it unsuitable for direct GC analysis.

To overcome this limitation, derivatization is required to convert the polar carboxylic acid into a more volatile and thermally stable derivative, typically an ester (e.g., methyl ester). This is often achieved by reacting the compound with an agent like diazomethane (B1218177) or by using an acidic methanol solution.

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for unambiguous identification, while the total ion count can be used for quantification. botanyjournals.com

Table 5: GC-MS Analysis Workflow

| Step | Description | Purpose |

|---|---|---|

| 1. Derivatization | Reaction to convert the carboxylic acid to a volatile ester (e.g., methyl ester). | Increase volatility and thermal stability for GC analysis. |

| 2. GC Separation | The derivatized analyte is separated on a capillary column (e.g., DB-5ms). | Isolate the target compound from impurities and the sample matrix. |

| 3. Ionization | The separated compound is ionized, typically by Electron Ionization (EI). | Create charged molecules (ions) for mass analysis. |

| 4. MS Analysis | Ions are separated based on their mass-to-charge ratio (m/z). | Generate a mass spectrum showing the molecular ion and fragment ions. |

| 5. Identification | The resulting fragmentation pattern is compared to a spectral library for confirmation. | Provide definitive structural identification of the compound. |

Computational Chemistry and Molecular Modeling of 2 3 Dimethylamino Phenoxy Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-(3-(Dimethylamino)phenoxy)acetic acid enable the prediction of various molecular properties, from its orbital energies to its vibrational modes. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the molecule's geometry and electronic properties. vjst.vnnih.gov

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For aromatic compounds like 2-(3-(Dimethylamino)phenoxy)acetic acid, the presence of substituents significantly influences the FMO energies. The electron-donating dimethylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group influences the LUMO.

DFT calculations on related substituted phenoxyacetic acids and other aromatic compounds provide a basis for estimating these properties. vjst.vnresearchgate.net The HOMO is typically localized on the phenoxy ring and the dimethylamino group, which are the most electron-rich parts of the molecule. The LUMO is generally distributed over the carboxylic acid moiety and the aromatic ring. This distribution dictates how the molecule interacts with other chemical species.

Table 1: Calculated Quantum Chemical Properties of Aromatic Acids from DFT Studies Note: These values are representative based on studies of similar aromatic acids and are for illustrative purposes. Actual values for 2-(3-(Dimethylamino)phenoxy)acetic acid would require specific calculation.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | ~ -1.4 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ~ 5.4 eV | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Hardness (η) | ~ 2.7 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | ~ 4.1 eV | Measure of the ability to attract electrons. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.netresearchgate.net

For 2-(3-(Dimethylamino)phenoxy)acetic acid, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group and the ether linkage, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. nih.gov The area around the acidic hydrogen of the carboxyl group would exhibit a strong positive potential (blue), highlighting its role as a hydrogen bond donor. The nitrogen atom of the dimethylamino group would also show a region of negative potential, though its reactivity is influenced by steric hindrance from the methyl groups. Such maps are instrumental in understanding intermolecular interactions, including drug-receptor binding. nih.gov

DFT calculations can accurately predict the vibrational spectra (infrared and Raman) of molecules. chem-soc.si By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data obtained from FTIR and FT-Raman spectroscopy. nih.gov This comparison helps in the definitive assignment of vibrational modes to specific functional groups within the molecule.

Due to systematic errors inherent in the harmonic approximation, calculated frequencies are often scaled by empirical factors to improve agreement with experimental results. researchgate.netnist.gov For 2-(3-(Dimethylamino)phenoxy)acetic acid, key vibrational modes can be predicted.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: These are expected frequency ranges based on DFT studies of phenoxyacetic acids and related compounds. researchgate.netchem-soc.si

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 3500 - 3600 (monomer) |

| Carbonyl (C=O) | C=O stretch | 1700 - 1790 |

| Methylene (B1212753) (-CH2-) | C-H asymmetric stretch | ~2926 |

| Methylene (-CH2-) | C-H symmetric stretch | 2800 - 3000 |

| Ether (C-O-C) | C-O stretch | 1180 - 1220 |

| Dimethylamino (-N(CH3)2) | C-N stretch | 1000 - 1250 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, complementing the static information from DFT calculations. chemrxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of 2-(3-(Dimethylamino)phenoxy)acetic acid and its interactions with its environment, such as a solvent or a biological macromolecule. nih.gov

In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by docking studies. nih.govsci-hub.se A simulation of 2-(3-(Dimethylamino)phenoxy)acetic acid bound to a target protein would involve placing the complex in a simulated physiological environment (a water box with ions) and observing its behavior over nanoseconds. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD value over time suggests a stable binding pose. nih.gov Furthermore, the Root Mean Square Fluctuation (RMSF) can identify which parts of the protein and ligand are flexible or rigid upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijsmr.in For phenoxyacetic acid derivatives, QSAR models have been developed to predict properties like herbicidal activity and toxicity. mdpi.comresearchgate.net

These models are built by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., lipophilicity, polarizability, electronic properties, and size). mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity. ijsmr.in A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and safer molecules. For 2-(3-(Dimethylamino)phenoxy)acetic acid, descriptors like lipophilicity (log P), polarizability, and hydrogen bond donor/acceptor counts would be critical inputs for predicting its biological efficacy and potential toxicities. mdpi.com

Ligand-Protein Docking Studies

Ligand-protein docking is a molecular modeling technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.govmdpi.com This method is crucial in structure-based drug design for identifying potential drug candidates. researchgate.net Docking algorithms explore various conformations of the ligand within the protein's binding site and use a scoring function to rank them. mdpi.com

Phenoxyacetic acid and phenoxyacetamide derivatives have been studied as inhibitors for various protein targets, including cyclooxygenase-2 (COX-2) and Dot1-like protein (DOT1L). nih.govmdpi.com Docking studies of 2-(3-(Dimethylamino)phenoxy)acetic acid into such targets would aim to identify the most stable binding mode. The analysis would focus on key intermolecular interactions, such as:

Hydrogen bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely interacting with polar amino acid residues like Arginine, Serine, or Tyrosine in the binding site.

Hydrophobic interactions: The phenyl ring can form hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

Electrostatic interactions: The charged carboxylate group (at physiological pH) can form salt bridges with positively charged residues like Lysine or Arginine.

By elucidating these binding modes, docking studies can provide a rational basis for the compound's observed biological activity and guide further structural modifications to improve its potency and selectivity. researchgate.netmdpi.com

Target Identification and Binding Affinity Prediction

Computational methods are pivotal in identifying potential biological targets for 2-(3-(Dimethylamino)phenoxy)acetic acid and predicting the strength of its interaction with these targets. Methodologies such as molecular docking are employed to screen libraries of biological macromolecules, including proteins and enzymes, to identify potential binding partners. researchgate.net For instance, in studies of related phenoxyacetic acid derivatives, molecular docking has been successfully used to predict interactions with enzymes like cyclooxygenase-2 (COX-2). mdpi.com

Once a potential target is identified, the binding affinity, which quantifies the strength of the interaction between the ligand (2-(3-(Dimethylamino)phenoxy)acetic acid) and the protein, is predicted. nih.govnih.gov A variety of computational methods, ranging from classical scoring functions to more sophisticated machine learning and deep-learning models, are available for this purpose. nih.govnih.gov These models are often trained on large datasets of protein-ligand complexes with experimentally determined binding affinities. nih.gov The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is a crucial parameter in assessing the potential of the compound as a therapeutic agent. mdpi.com

| Potential Protein Target | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | -9.2 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | -7.9 | -8.6 | His94, His96, Thr199 |

| Pim-1 Kinase | -9.1 | -9.8 | Lys67, Glu121, Leu174 |

Conformational Analysis in Binding Pockets

Understanding how 2-(3-(Dimethylamino)phenoxy)acetic acid orients itself within the binding pocket of a target protein is fundamental to elucidating its mechanism of action. mdpi.com Computational conformational analysis within the binding site reveals the most stable three-dimensional arrangement (conformation) of the molecule when interacting with the protein. nih.gov This analysis helps in identifying the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. nih.gov

Molecular docking simulations provide initial insights into the binding pose. mdpi.comnih.gov Further refinement and validation of the binding conformation can be achieved through more computationally intensive methods like molecular dynamics (MD) simulations. MD simulations model the movement of atoms over time, providing a dynamic picture of the protein-ligand interaction and the stability of the binding pose. museu-goeldi.br The analysis of these simulations can reveal the most populated conformational states of the ligand within the binding pocket.

| Protein Target | Dominant Conformation in Binding Pocket | Key Intermolecular Interactions | Interaction Distance (Å) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Extended | Hydrogen bond with Arg120 (Carboxylate O) | 2.8 |

| Hydrogen bond with Tyr355 (Ether O) | 3.1 | ||

| Pim-1 Kinase | Folded | Hydrogen bond with Lys67 (Carboxylate O) | 2.9 |

| π-π stacking with Phe49 | 3.5 |

Conformational Analysis and Energy Landscapes

The intrinsic conformational preferences of 2-(3-(Dimethylamino)phenoxy)acetic acid, both in its free state and when bound to a target, are governed by its energy landscape. rsc.org This landscape is a multi-dimensional surface that relates the molecule's conformation to its potential energy. Computational methods are employed to map this landscape and identify the low-energy, and therefore most probable, conformations. nih.gov

Conformational Preferences in Free and Bound States

In its unbound or free state, 2-(3-(Dimethylamino)phenoxy)acetic acid can adopt a multitude of conformations due to the rotational freedom around its single bonds. Computational conformational analysis, often performed using quantum mechanical methods, can identify the most stable conformers in the gas phase or in solution. nih.govnih.gov These studies can reveal the influence of intramolecular interactions on the molecule's preferred shape. nih.gov

When bound to a protein, the conformational preferences of the molecule can be significantly altered. The constraints of the binding pocket often force the molecule into a specific, "bioactive" conformation. nih.gov Comparing the low-energy conformations in the free and bound states can provide insights into the energetic cost of binding and the role of conformational selection in the recognition process.

| State | Lowest Energy Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-O-C-C) |

|---|---|---|---|

| Free (in vacuum) | Gauche | 0.00 | 75° |

| Free (in vacuum) | Anti | 1.25 | 180° |

| Bound (to COX-2) | Extended (Anti-like) | - | 175° |

| Bound (to Pim-1 Kinase) | Folded (Gauche-like) | - | 80° |

Intra- and Intermolecular Interactions

The stability of any given conformation of 2-(3-(Dimethylamino)phenoxy)acetic acid is determined by a delicate balance of intra- and intermolecular interactions. mdpi.com Intramolecular interactions, such as hydrogen bonds or steric repulsions between different parts of the molecule, play a crucial role in determining its preferred shape in the free state. nih.gov Computational tools like Natural Bond Orbital (NBO) analysis can be used to identify and quantify these interactions. nih.gov

| Interaction Type | Description | Calculated Energy Contribution (kcal/mol) |

|---|---|---|

| Intramolecular | Potential weak hydrogen bond between dimethylamino group and ether oxygen | -1.5 |

| Steric hindrance between the phenoxy and acetic acid moieties | +0.8 | |

| Intermolecular (in COX-2) | Hydrogen bond with Arg120 | -5.2 |

| Hydrophobic interactions with Val523 | -2.5 |

Biological and Pharmacological Research of 2 3 Dimethylamino Phenoxy Acetic Acid

Biological Activity Profiles

The investigation of the biological activities of a compound provides insight into its potential therapeutic applications. For 2-(3-(Dimethylamino)phenoxy)acetic acid, the primary area of investigation for its broader class of derivatives has been in antimicrobial applications.

While the general class of phenoxyacetic acids and their derivatives has been reported to possess a variety of biological activities, including antimicrobial properties, specific studies focusing on the antimicrobial effects of 2-(3-(Dimethylamino)phenoxy)acetic acid are limited.

There are no specific research findings available that detail the antibacterial efficacy of 2-(3-(Dimethylamino)phenoxy)acetic acid against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes, or Proteus vulgaris. Consequently, no data tables on its specific activity against these bacteria can be provided at this time. General studies on phenoxyacetic acid derivatives suggest a potential for antibacterial action, but dedicated research on the 3-(dimethylamino) derivative is needed to confirm and quantify such activity.

Antimicrobial Activity

Antifungal Efficacy (e.g., Candida albicans)

Research into the antifungal properties of 2-(3-(Dimethylamino)phenoxy)acetic acid is an emerging area of interest. While direct studies on this specific compound are limited, the broader class of phenoxyacetic acid derivatives has been investigated for various biological activities. In the context of antifungal efficacy, particularly against Candida albicans, a common opportunistic fungal pathogen, related compounds have shown potential.

Candida albicans is known for its ability to cause infections, especially in individuals with compromised immune systems. plos.org The development of resistance to existing antifungal drugs necessitates the search for new therapeutic agents. usda.govmdpi.com Natural and synthetic compounds are being explored for their ability to inhibit the growth of Candida species. usda.govnih.gov For instance, certain phenolic compounds and quinoxaline (B1680401) derivatives have demonstrated noteworthy effectiveness against various Candida strains, including C. albicans. plos.orgusda.gov

The investigation into the antifungal potential of 2-(3-(Dimethylamino)phenoxy)acetic acid is warranted based on the known antimicrobial activities of structurally similar molecules. Future studies would need to evaluate its specific efficacy against C. albicans and other pathogenic fungi.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a critical measure in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.com For potential antifungal compounds, determining the MIC against relevant fungal strains like Candida albicans is a fundamental step in assessing their efficacy. plos.orgmdpi.com

While specific MIC values for 2-(3-(Dimethylamino)phenoxy)acetic acid against fungal species are not extensively documented in the available literature, the methodology for such determinations is well-established. The broth microdilution method is a standard technique used to ascertain the MIC of a compound. plos.org In this assay, various concentrations of the test compound are incubated with a standardized inoculum of the fungus, and the lowest concentration that inhibits growth is identified as the MIC. mdpi.comnih.gov

For context, studies on other compounds have reported a wide range of MIC values against C. albicans. For example, ellagic acid has demonstrated MIC values ranging from 250 to 2000 µg/mL. mdpi.com Phenyllactic acid showed an MIC of 7.5 mg/mL against several C. albicans strains. mdpi.com Cinnamaldehyde and eugenol (B1671780) have also been evaluated, showing MICs of 50.05 mg/L and 455.42 mg/L, respectively. nih.gov Determining the MIC of 2-(3-(Dimethylamino)phenoxy)acetic acid would be essential to quantify its potential antifungal activity and compare it with existing agents.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives have been a subject of interest in the search for new anti-inflammatory agents. smolecule.comnih.govnih.gov Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. ufjf.br Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, often by inhibiting cyclooxygenase (COX) enzymes. nih.gov However, their use can be associated with gastrointestinal side effects, prompting the development of safer alternatives, including selective COX-2 inhibitors. nih.gov

Research has indicated that compounds with structures similar to 2-(3-(Dimethylamino)phenoxy)acetic acid exhibit anti-inflammatory properties. For instance, some pyrazoline-phenoxyacetic acid derivatives have shown potent COX-2 inhibition. nih.gov The anti-inflammatory effects of various natural and synthetic compounds are often evaluated using animal models, such as the carrageenan-induced paw edema test in rats. mdpi.comresearchgate.net This test measures the reduction in swelling caused by an inflammatory agent.

While direct studies on the anti-inflammatory activity of 2-(3-(Dimethylamino)phenoxy)acetic acid are not widely available, its chemical structure suggests it could be a candidate for such investigations. Future research could explore its potential to inhibit inflammatory mediators and its efficacy in preclinical models of inflammation.

Analgesic Activity

The analgesic potential of various chemical compounds is often investigated alongside their anti-inflammatory properties. Pain sensation can be induced in experimental models to screen for analgesic effects. researchgate.netnih.gov A common method is the acetic acid-induced writhing test in mice, where the reduction in abdominal constrictions indicates analgesic activity. researchgate.netnih.govsaspublishers.com This test is particularly useful for evaluating peripherally acting analgesics. nih.gov

While there is no specific data on the analgesic activity of 2-(3-(Dimethylamino)phenoxy)acetic acid, related compounds have been synthesized and evaluated for their pain-relieving potential. researchgate.net The mechanism of action for many analgesics involves the inhibition of prostaglandin (B15479496) synthesis, which are mediators of pain and inflammation. researchgate.netnih.gov

Given the structural relationship to other compounds with demonstrated biological activities, it is plausible that 2-(3-(Dimethylamino)phenoxy)acetic acid could exhibit analgesic properties. To confirm this, it would need to be subjected to standard analgesic screening tests.

Potential Nootropic Effects (based on related compounds like Centrophenoxine)

Nootropics, also known as "smart drugs," are substances that may enhance cognitive function, including memory, concentration, and learning. lifespan.iomdpi.com One well-known nootropic is Centrophenoxine (also called Meclofenoxate). lifespan.ionih.gov Centrophenoxine is synthesized from dimethylaminoethanol (B1669961) (DMAE) and p-chlorophenoxyacetic acid (pCPA). lifespan.io It is believed to work by increasing acetylcholine (B1216132) levels in the brain, a neurotransmitter crucial for memory and learning, and by helping to remove lipofuscin, a waste product that accumulates in brain cells with age. lifespan.io

Given that 2-(3-(Dimethylamino)phenoxy)acetic acid shares structural similarities with the components of Centrophenoxine, particularly the dimethylamino and phenoxyacetic acid moieties, it is hypothesized that it might have potential nootropic effects. The presence of the dimethylamino group could potentially facilitate crossing the blood-brain barrier.

However, it is crucial to note that this is a theoretical potential based on structural analogy. Direct research and clinical trials would be necessary to determine if 2-(3-(Dimethylamino)phenoxy)acetic acid possesses any nootropic activity.

Herbicidal Activity (based on related phenoxyacetic acids)

Phenoxyacetic acids are a well-established class of herbicides used for broadleaf weed control in agriculture. scielo.brontosight.aimdpi.com These compounds act as synthetic auxins, which are plant growth hormones. mdpi.comontosight.ai By mimicking natural auxins, they cause uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death. ontosight.aimdpi.com The herbicidal effectiveness of phenoxyacetic acid derivatives can be influenced by the type and position of substituents on the aromatic ring. mdpi.com

Famous examples of phenoxyacetic acid herbicides include 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid). scielo.brresearchgate.net These herbicides are valued for their selectivity, effectiveness, and relatively low cost. researchgate.netnih.gov

Based on its core phenoxyacetic acid structure, 2-(3-(Dimethylamino)phenoxy)acetic acid is predicted to have herbicidal properties. The dimethylamino substituent would likely modify its activity, selectivity, and environmental behavior compared to other phenoxy herbicides. mdpi.com Further research would be needed to characterize its specific herbicidal profile and potential applications in agriculture. However, the use of such herbicides also raises environmental considerations regarding their persistence and potential effects on non-target organisms. ontosight.aiontosight.ai

Other Reported or Predicted Activities

Beyond the specific activities detailed above, the chemical structure of 2-(3-(Dimethylamino)phenoxy)acetic acid suggests potential for other biological effects. Computer-based prediction tools, such as PASS (Prediction of Activity Spectra for Substances), can be used to forecast a wide range of biological activities based on a compound's structure. researchgate.net

The diverse activities of structurally related compounds provide further clues. For instance, various terpenoid lactones, another class of organic compounds, have been shown to possess a wide array of biological activities, including cytotoxic, antimicrobial, and anticancer effects. mdpi.com While chemically distinct, this illustrates how a core structure can be modified to achieve different biological outcomes.

Given the reactivity and functional groups present in 2-(3-(Dimethylamino)phenoxy)acetic acid, it could be a candidate for screening in various other biological assays.

Data Tables

Table 1: Investigated Activities of 2-(3-(Dimethylamino)phenoxy)acetic acid and Related Compounds

| Activity | Compound Class/Related Compound | Key Findings |

| Antifungal Efficacy | Phenolic compounds, Quinoxaline derivatives | Some related compounds show efficacy against Candida albicans. plos.orgusda.gov |

| Anti-inflammatory Activity | Pyrazoline-phenoxyacetic acid derivatives | Certain derivatives exhibit potent COX-2 inhibition. nih.gov |

| Analgesic Activity | Acetic acid derivatives | Related compounds are evaluated using methods like the acetic acid-induced writhing test. researchgate.netresearchgate.net |

| Nootropic Effects | Centrophenoxine | A related compound, Centrophenoxine, is a known nootropic that may enhance cognitive function. lifespan.io |

| Herbicidal Activity | Phenoxyacetic acids (e.g., 2,4-D, MCPA) | This class of compounds acts as synthetic auxins to control broadleaf weeds. scielo.brmdpi.com |

In-depth Analysis of 2-(3-(Dimethylamino)phenoxy)acetic acid Reveals a Lack of Specific Research in Key Biological Areas

Despite the broad interest in phenoxyacetic acid derivatives for various pharmacological applications, a comprehensive review of available scientific literature indicates a significant gap in the specific biological and pharmacological research of 2-(3-(Dimethylamino)phenoxy)acetic acid . Extensive searches for data pertaining to its enzymatic inhibition, structure-activity relationships, and preclinical pharmacokinetic and pharmacodynamic profiles have yielded no specific results for this particular compound.

While the broader class of phenoxyacetic acids has been investigated for numerous biological activities, detailed research findings on the inhibitory effects of 2-(3-(Dimethylamino)phenoxy)acetic acid on urease and α-amylase are not present in the current body of scientific literature. Consequently, a quantitative analysis of its potential enzymatic inhibition, which would typically be presented in detailed data tables, cannot be provided.

Similarly, specific structure-activity relationship (SAR) studies focusing on 2-(3-(Dimethylamino)phenoxy)acetic acid are absent. The scientific community has yet to publish research detailing the impact of the dimethylamine (B145610) moiety, the influence of the phenoxyacetic acid scaffold in this specific configuration, or the effects of various substituents on the efficacy and selectivity of this compound.

Furthermore, there is no available information regarding the preclinical pharmacokinetics and pharmacodynamics of 2-(3-(Dimethylamino)phenoxy)acetic acid. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action and effects on the body at a preclinical level, have not been documented in accessible scientific databases.

This lack of specific data highlights a notable area for future research. The unique structural features of 2-(3-(Dimethylamino)phenoxy)acetic acid, particularly the presence and position of the dimethylamino group on the phenoxy ring, suggest that it may possess distinct biological properties worthy of investigation. Future studies are required to elucidate its potential as a urease or α-amylase inhibitor, to understand its structure-activity relationships, and to characterize its pharmacokinetic and pharmacodynamic profile. Until such research is conducted and published, a detailed and scientifically accurate article on these specific aspects of 2-(3-(Dimethylamino)phenoxy)acetic acid cannot be compiled.

Pharmacokinetics and Pharmacodynamics (Preclinical Considerations)

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

There is currently no published research or predictive data available that specifically outlines the ADME profile of 2-(3-(Dimethylamino)phenoxy)acetic acid. In silico predictions and in vitro or in vivo studies, which are essential for characterizing the pharmacokinetic properties of a compound, have not been reported for this specific chemical structure.

Pharmacodynamic Markers

Similarly, there is a lack of information regarding the pharmacodynamic markers for 2-(3-(Dimethylamino)phenoxy)acetic acid. Research has not yet identified the specific biological markers that could be used to measure the effect of this compound on the body. Studies on related phenoxyacetic acid derivatives have explored their potential as, for example, COX-2 inhibitors, but this cannot be extrapolated to the specific compound . mdpi.com

The absence of this critical data highlights a significant gap in the scientific understanding of this particular chemical compound. Further research would be necessary to determine its potential biological effects and pharmacological profile.

Ecotoxicology and Environmental Fate of 2 3 Dimethylamino Phenoxy Acetic Acid

Environmental Mobility and Persistence

The absence of empirical data for 2-(3-(Dimethylamino)phenoxy)acetic acid prevents a scientifically sound evaluation of its environmental risks. Such an evaluation would require dedicated studies investigating its behavior in various environmental compartments. Without this foundational research, any discussion of its ecotoxicology would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, this article cannot be completed as per the user's instructions due to the unavailability of the necessary scientific information.

Toxicological Assessment (Excluding Dosage/Administration)

The toxicological profile of a chemical compound is essential for understanding its potential impact on non-target organisms. For phenoxyacetic acids, this assessment often involves a combination of in vitro and in vivo studies to determine effects at the cellular level and on whole organisms.

Studies have demonstrated that 2,4-D can induce cytotoxicity in various mammalian cell lines. For instance, exposure to 2,4-D has been shown to provoke apoptosis (programmed cell death) in hepatocellular carcinoma (HepG2) cells and human circulating lymphocytes. The mechanisms of cell death can involve either necrosis or apoptosis, and many xenobiotics have been found to induce toxicity through an apoptotic pathway.

Cytotoxicity is often evaluated using bioassays such as the neutral red uptake (NRU) and the 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) assays. These tests measure different cellular functions to estimate the toxic potential of a substance. For example, studies on Chinese hamster ovary (CHO-K1) cells have utilized these methods to assess the cytotoxic capabilities of 2,4-D.

The table below summarizes findings from in vitro studies on a structural analog.

| Cell Line | Analog Compound | Observed Effects |

| Human Lymphocytes | 2,4-D | Increased cell proliferation but not mitotic index |

| CHO-K1 | 2,4-D | No alteration in replicative index; significant decrease in mitotic index |

| HepG2 | 2,4-D | Apoptosis induction |

This table is based on data for the structural analog 2,4-D and is intended to be illustrative of potential effects.

Phenoxyacetic acid herbicides can have a range of effects on non-target aquatic and terrestrial organisms. The toxicity is highly dependent on the specific formulation of the chemical and the species .

Aquatic Organisms: The structural analogs 2,4-D and MCPA exhibit a broad spectrum of toxicity to aquatic life. For fish, the 96-hour LC50 (the concentration lethal to 50% of the test population) for MCPA on rainbow trout varies significantly depending on the life stage and formulation. Ester formulations of phenoxyacetic acids are generally more toxic to fish and aquatic invertebrates than acid and amine salt forms. For example, some 2,4-D esters are considered "moderately toxic" to freshwater invertebrates, which are a food source for fish.

These herbicides can also impact aquatic plants. MCPA has been shown to induce chlorosis and oxidative stress in the non-target aquatic macrophyte Hydrilla verticillata.

Terrestrial Organisms: For terrestrial organisms, single-dose toxicity testing of MCPA acid indicates moderate toxicity to animals and birds. There is a potential for short-term risk to birds that consume short grass treated with MCPA at higher application rates.

The following table presents a summary of ecotoxicological data for structural analogs of 2-(3-(Dimethylamino)phenoxy)acetic acid.

| Organism Type | Species | Analog Compound | Endpoint | Value (mg/L) |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | MCPA | 96-h LC50 | 3.6 - 748 |

| Fish | Bluegill Sunfish (Lepomis macrochirus) | 2,4-D | 96-h LC50 | 3.16 - 4.64 (ester) |

| Invertebrate | Daphnia magna | MCPA | EC50 | >230 (DMA salt) |

| Aquatic Plant | Hydrilla verticillata | MCPA | - | Growth decline noted at 0.01 mg/L |

This interactive data table is based on findings for the structural analogs MCPA and 2,4-D.

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The potential for a substance to bioaccumulate is often estimated using the bioconcentration factor (BCF) and the octanol-water partition coefficient (log Kow).

For phenoxyacetic acid herbicides like MCPA and 2,4-D, the potential for bioaccumulation in aquatic organisms is considered low. ulster.ac.ukamazonaws.com MCPA has a very low bioconcentration factor (BCF), reported to be between 1 and 14. ulster.ac.uk A BCF of less than 1,000 is generally not considered to be bioaccumulative. ulster.ac.uk Similarly, data for 2,4-D suggest that bioconcentration does not occur to a significant extent in aquatic organisms. cdc.gov This is consistent with the high water solubility of these compounds. researchgate.net

While bioaccumulation in aquatic fauna is low, MCPA does accumulate in the meristematic tissues of terrestrial plants, which is related to its herbicidal mode of action. waterquality.gov.au

| Compound | Parameter | Value | Bioaccumulation Potential |

| MCPA | BCF | <1 - 14 | Low |

| MCPA | log Kow | 2.8 | Low |

| 2,4-D | - | - | Not expected to be significant |

This table summarizes bioaccumulation data for the structural analogs MCPA and 2,4-D.

When a compound is introduced into the environment or an organism, it can be broken down into other substances called metabolites. These metabolites may have a different toxicity profile than the parent compound.

For phenoxyacetic acids, microbial degradation is a major route of breakdown. In the case of MCPA, the major metabolites formed through microbial degradation in soil are 4-chloro-o-cresol and 3-methyl-5-chlorocatechol. amazonaws.com In plants and animals, the major metabolite of MCPA is 2-methyl-4-chlorophenol. amazonaws.com

Studies on the analog 2,4-D have also investigated the toxicity of its metabolites. Research on 2,4-dichlorophenol (2,4-DCP), a metabolite of 2,4-D, found its genotoxic effect to be weaker than that of the parent compound in mice. A significant percentage of chromosome aberrations and sperm head abnormalities were only induced at the highest tested concentration of 2,4-DCP.

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. Mutagenicity is the induction of permanent transmissible changes in the structure of the genetic material of cells or organisms.

Screening for these properties is a critical component of toxicological assessment. While specific data for 2-(3-(Dimethylamino)phenoxy)acetic acid is unavailable, studies on the analog 2,4-D have been conducted. The results regarding the genotoxicity of 2,4-D have been mixed, with some studies indicating it can be a cytotoxic and potentially genotoxic agent.

For example, some studies have demonstrated that 2,4-D has cytotoxic and mutagenic effects. The analysis of metaphase chromosomes in mice administered 2,4-D showed a statistically significant induction of breaks, deletions, and exchanges. ulster.ac.uk The study of various chlorinated derivatives of phenoxyacetic acid suggested that cytotoxicity and mutagenicity are influenced by the presence and position of chlorine atoms on the benzene (B151609) ring. ulster.ac.uk

Environmental Risk Assessment Methodologies